molecular formula C13H8ClIN2O3 B6057844 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide CAS No. 329941-10-8

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide

Cat. No. B6057844
CAS RN: 329941-10-8
M. Wt: 402.57 g/mol
InChI Key: CHZXEFBHMGQDJC-UHFFFAOYSA-N
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Description

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CINPA1 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

CINPA1 binds to C9orf72 and prevents its interaction with other proteins, including SMCR8 and WDR41. This interaction is essential for the normal functioning of C9orf72, and its inhibition by CINPA1 leads to a reduction in autophagy and lysosomal function. This, in turn, leads to the accumulation of toxic protein aggregates, which are a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
CINPA1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of C9orf72, CINPA1 has been shown to induce autophagy in cancer cells and to inhibit the growth of breast cancer cells. It has also been shown to reduce inflammation in a mouse model of colitis.

Advantages and Limitations for Lab Experiments

CINPA1 has several advantages for lab experiments. It is a potent and selective inhibitor of C9orf72, which makes it an ideal tool for studying the role of this protein in various diseases. It has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, CINPA1 has some limitations as well. It is a relatively expensive compound, which may limit its use in some experiments. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on CINPA1. One area of research is the development of more potent and selective inhibitors of C9orf72. Another area of research is the investigation of the role of C9orf72 in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the therapeutic potential of CINPA1 in neurodegenerative diseases should be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is a chemical compound that has the potential to be a valuable tool in scientific research. Its inhibition of C9orf72 makes it an ideal compound for studying the role of this protein in neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of CINPA1 and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CINPA1 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride. The resulting product is then reacted with 2-iodoaniline to produce the final compound, 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide. This synthesis method has been optimized over the years to produce high yields of pure CINPA1.

Scientific Research Applications

CINPA1 has been shown to be a potent and selective inhibitor of the intracellular protein C9orf72. This protein has been implicated in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). By inhibiting C9orf72, CINPA1 has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXEFBHMGQDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265538
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide

CAS RN

329941-10-8
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329941-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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